Regioisomeric Substitution Pattern: N5-(4-Methoxybenzyl) Versus N1-Aryl and N6-Benzyl Analogs
CAS 1351399-13-7 bears the 4-methoxybenzyl group at position N5 of the pyrazolo[3,4-d]pyrimidin-4-one core. This is regioisomerically distinct from the well-characterized N1-aryl series (e.g., 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, CAS 650628-53-8), where the 4-methoxyphenyl is directly attached to N1 rather than via a methylene linker at N5 [1]. It also differs from the N6-(4-methoxybenzyl) CDK inhibitor series exemplified by derivative 19l (BDBM6012: 3-ethyl-6-(4-methoxybenzyl)-1-(2,4,6-trichlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one), which displays CDK4 IC50 = 2,200 nM and CDK2 IC50 = 16 nM [2]. The N5 substitution in CAS 1351399-13-7 orients the 4-methoxybenzyl group toward a different vector in three-dimensional space compared to N6-substituted and N1-substituted analogs, a geometric distinction that is known to alter hinge-region hydrogen bonding patterns and selectivity profiles across the pyrazolo[3,4-d]pyrimidin-4-one scaffold class [3].
| Evidence Dimension | Position of 4-methoxybenzyl substitution on the pyrazolo[3,4-d]pyrimidin-4-one core |
|---|---|
| Target Compound Data | N5-(4-methoxybenzyl); one methylene spacer between core N5 and 4-methoxyphenyl ring |
| Comparator Or Baseline | Comparator 1 (CAS 650628-53-8): N1-(4-methoxyphenyl), no methylene spacer, directly N-aryl. Comparator 2 (BDBM6012): N6-(4-methoxybenzyl) with concomitant N1-(2,4,6-trichlorophenyl) and C3-ethyl substitution. |
| Quantified Difference | Regioisomeric shift from N1/N6 to N5 alters the spatial orientation of the 4-methoxyphenyl pharmacophore; BDBM6012 CDK2 IC50 = 16 nM vs. CDK4 IC50 = 2,200 nM demonstrates that benzyl position on the pyrazolo[3,4-d]pyrimidin-4-one core can modulate kinase isoform selectivity by >100-fold. |
| Conditions | Structural comparison based on published X-ray co-crystal structures of 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones with CDK2 (PDB 2B54) and SAR from BindingDB. |
Why This Matters
The N5 regioisomeric position is underrepresented in published SAR relative to N1 and N6, making CAS 1351399-13-7 a structurally differentiated starting point for exploring novel target selectivity profiles that cannot be extrapolated from N1-aryl or N6-benzyl analogs.
- [1] PubChem Compound Summary CID 53353023 (CAS 1351399-13-7) and CID entries for CAS 650628-53-8 (1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). View Source
- [2] BindingDB Entry BDBM6012: 3-Ethyl-6-(4-methoxybenzyl)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, CDK2 and CDK4 IC50 data. View Source
- [3] Markwalder, J. A. et al. J. Med. Chem. 2004, 47, 5897–5904. PDB 2B54: CDK2 co-crystal structure with 1-aryl-pyrazolo[3,4-d]pyrimidin-4-one inhibitor. View Source
